2,3-Dimethyloxolane-3-carboxylic acid
Overview
Description
2,3-Dimethyloxolane-3-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a chiral molecule with two enantiomers, L-2,3-Dimethyloxolane-3-carboxylic acid and D-2,3-Dimethyloxolane-3-carboxylic acid, which exhibit different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with carbon dioxide in the presence of a catalyst to form the oxolane ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2,3-Dimethyloxolane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s enantiomers exhibit different biological activities, making it valuable in studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific enantiomer and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A sustainable lipophilic solvent used in green extraction processes.
1,3-Dioxolane compounds: Biobased reaction media with applications in green chemistry.
Uniqueness
2,3-Dimethyloxolane-3-carboxylic acid is unique due to its chiral nature and the distinct biological activities of its enantiomers. This makes it particularly valuable in asymmetric synthesis and in studying enantiomer-specific interactions in biological systems.
Properties
IUPAC Name |
2,3-dimethyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-7(2,6(8)9)3-4-10-5/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQLYRFPBSKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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